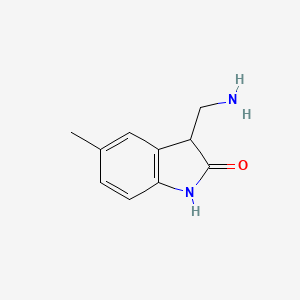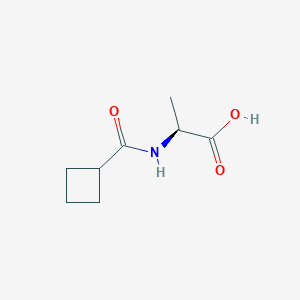
(S)-2-(Cyclobutanecarboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Cyclobutanecarboxamido)propanoic acid is a chiral compound featuring a cyclobutane ring attached to a carboxamide group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (S)-2-(Cyclobutanecarboxamido)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials to ensure the process is economically viable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Cyclobutanecarboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The cyclobutane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions on the cyclobutane ring.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Amines.
Substitution: Halogenated cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Cyclobutanecarboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(Cyclobutanecarboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxylic acid: Similar in structure but lacks the carboxamide and propanoic acid groups.
Cyclobutanecarboxamide: Contains the cyclobutane ring and carboxamide group but lacks the propanoic acid moiety.
Propanoic acid derivatives: Compounds with similar propanoic acid moieties but different substituents on the cyclobutane ring
Uniqueness
(S)-2-(Cyclobutanecarboxamido)propanoic acid is unique due to its combination of a cyclobutane ring, carboxamide group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(2S)-2-(cyclobutanecarbonylamino)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(8(11)12)9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
Clave InChI |
DDOSHTXABJZKFX-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C1CCC1 |
SMILES canónico |
CC(C(=O)O)NC(=O)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



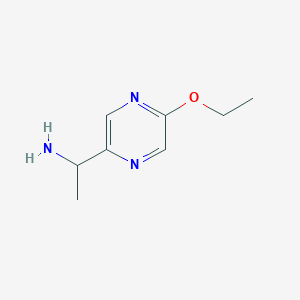
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
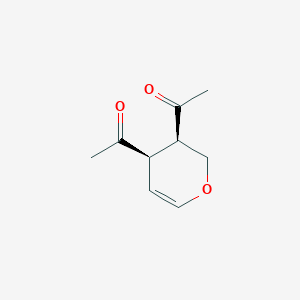
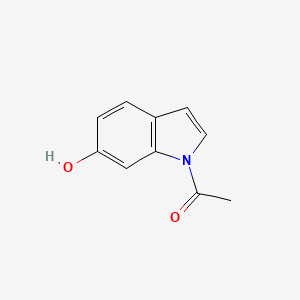

![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)


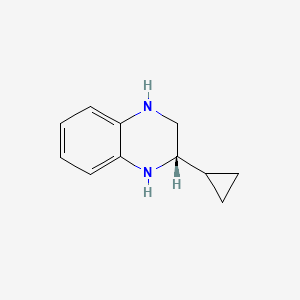
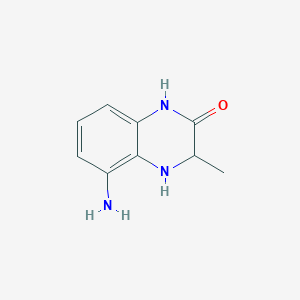
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)
